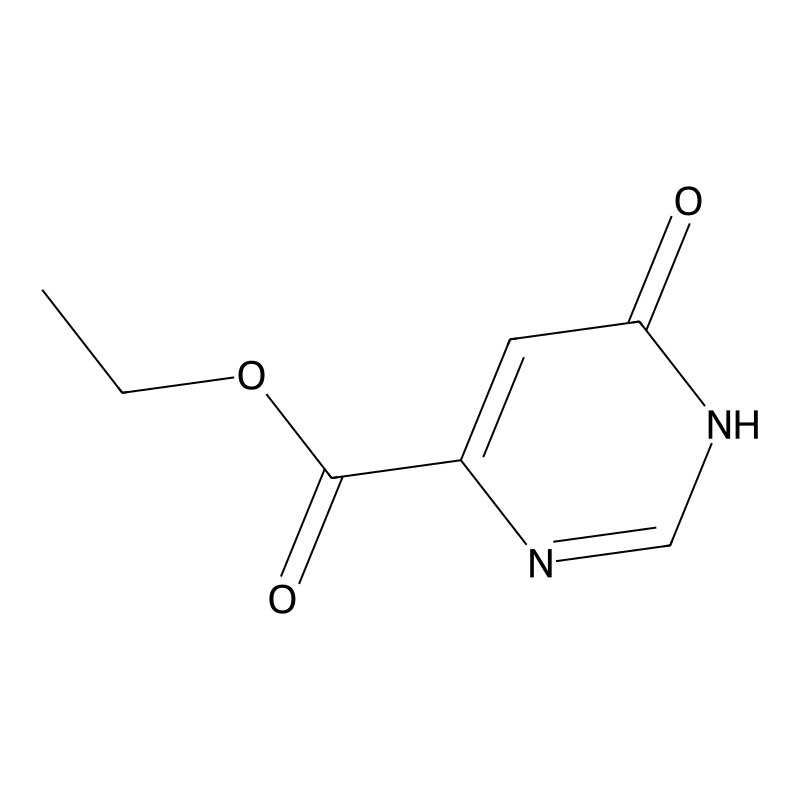

Ethyl 6-hydroxypyrimidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry and Biological Significance

“Ethyl 6-hydroxypyrimidine-4-carboxylate” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog . These compounds are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .

Anti-inflammatory Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Anticancer Activities

Pyrimidine derivatives, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . These compounds have been shown to modulate myeloid leukemia .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives also display antimicrobial and antifungal activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Cardiovascular Agents and Antihypertensive Activities

Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . These compounds have been used in the treatment of various cardiovascular diseases and conditions related to high blood pressure .

Antimetabolite Activities

Diazine alkaloids, which include “Ethyl 6-hydroxypyrimidine-4-carboxylate”, are reported to exhibit antimetabolite activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Antiallergic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antiallergic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Tyrosine Kinase Inhibitory Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit tyrosine kinase inhibitory activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Calcium Channel Antagonistic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit calcium channel antagonistic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .

Antileishmanial Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antileishmanial activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Antituberculostatic Activities

Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antituberculostatic activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound characterized by its pyrimidine ring structure, which consists of six members including two nitrogen atoms located at positions 1 and 3. Its molecular formula is , and it features a hydroxyl group at position 6 and an ethyl ester at position 4 of the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and material sciences due to its unique structural properties, which allow for various chemical modifications and interactions with biological targets.

- Oxidation: The compound can be oxidized to yield various pyrimidine derivatives by introducing different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions convert the keto group to a hydroxyl group, leading to different dihydropyrimidine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

- Substitution: Nucleophilic substitution can occur where the ethoxy group is replaced by other nucleophiles such as amines or thiols, facilitated under basic or acidic conditions.

Research indicates that ethyl 6-hydroxypyrimidine-4-carboxylate exhibits several biological activities:

- Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Antiviral Activities: There is ongoing research into its potential as an antiviral agent, particularly due to its interaction with enzymes involved in nucleic acid synthesis.

The synthesis of ethyl 6-hydroxypyrimidine-4-carboxylate typically involves:

- Condensation Reaction: The reaction begins with the condensation of ethyl acetoacetate with urea under acidic conditions.

- Cyclization: This process leads to the formation of an intermediate that cyclizes to yield the desired pyrimidine derivative.

- Reaction Conditions: The synthesis often requires heating the reactants in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid. Industrial production methods follow similar routes but are optimized for higher yields and purity through continuous flow reactors and automated systems.

Ethyl 6-hydroxypyrimidine-4-carboxylate has diverse applications across several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic properties.

- Agricultural Chemistry: The compound is utilized in the synthesis of agrochemicals, enhancing crop protection strategies.

- Biological Research: It is investigated for its potential use in drug development due to its biological activities, particularly against microbial infections.

Studies investigating the interactions of ethyl 6-hydroxypyrimidine-4-carboxylate focus on its pharmacokinetics and dynamics:

- Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes or receptors, impacting biological pathways related to nucleic acid synthesis.

- Binding Studies: These studies assess how effectively the compound binds to molecular targets, which is crucial for predicting its efficacy as a drug candidate .

Ethyl 6-hydroxypyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some notable compounds for comparison:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate | 937614-43-2 | Contains bromine at position 5 | 0.90 |

| Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | Methyl group instead of ethyl | 0.86 |

| Ethyl 5-bromopyrimidine-4-carboxylate | 64224-59-5 | Lacks hydroxyl group | 0.98 |

| Methyl 2-amino-5-bromopyrimidine-4-carboxylate | 1034737-23-9 | Amino group substitution | 0.84 |

| Diethyl 5-bromopyrimidine-4,6-dicarboxylate | 1820687-49-7 | Contains two carboxylic acid groups | 0.91 |

Uniqueness

Ethyl 6-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of an ethoxy group, which allows for diverse chemical modifications not readily available in other similar compounds. This structural feature enhances its potential applications in medicinal chemistry, particularly in developing new drugs with targeted biological activities.

Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound characterized by its distinctive pyrimidine ring structure. The compound consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine core [1] [2]. The molecular architecture features a hydroxyl group at position 6 and an ethyl ester functional group at position 4 of the pyrimidine ring [1].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is ethyl 6-oxo-1H-pyrimidine-4-carboxylate [1] [2]. This systematic name reflects the tautomeric nature of the compound, where the hydroxyl group at position 6 exists in equilibrium with the oxo form. Alternative nomenclature includes 4-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-, ethyl ester [1] [2], which emphasizes the carboxylic acid ester functionality.

The compound's structural designation incorporates the characteristic pyrimidine heterocycle, which consists of six members including two nitrogen atoms located at positions 1 and 3 . The ethyl ester substituent at position 4 provides the compound with enhanced lipophilicity and synthetic versatility, while the hydroxyl group at position 6 contributes to its hydrogen bonding capacity and potential biological activity .

Physical Constants

Molecular Formula and Weight

The molecular formula of ethyl 6-hydroxypyrimidine-4-carboxylate is C₇H₈N₂O₃ [1] [4] [2]. This empirical formula indicates the compound contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is precisely 168.15 g/mol [1] [4] [2], calculated from the sum of atomic weights of all constituent elements.

Melting Point and Thermal Stability

The melting point of ethyl 6-hydroxypyrimidine-4-carboxylate has not been fully characterized in the available literature [5]. Comparative analysis with structurally similar pyrimidine derivatives suggests that compounds of this class typically exhibit melting points in the range of 106-217°C [5] [6]. For instance, ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate demonstrates a melting point of 106-107°C [5], while ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a melting point of 204-205°C [6].

The thermal stability of the compound requires careful consideration due to its sensitivity to air and moisture [7]. Storage recommendations indicate that the compound should be maintained at room temperature, preferably below 15°C, under inert gas conditions to prevent degradation [7]. The compound's thermal behavior is influenced by the presence of the ethyl ester group, which can undergo hydrolysis under elevated temperatures and humid conditions.

Solubility Profile

The solubility characteristics of ethyl 6-hydroxypyrimidine-4-carboxylate are governed by its polar functional groups and heterocyclic structure. The compound demonstrates solubility in polar protic solvents, particularly methanol [7], which is consistent with its hydrogen bonding capabilities through the hydroxyl group and ester functionality.

The compound exhibits solubility in ethanol [5], which is particularly relevant for synthetic applications involving esterification reactions. The ethyl ester group contributes to the compound's compatibility with alcoholic solvents and facilitates its use in organic synthesis protocols.

Aqueous solubility is expected to be limited due to the compound's organic nature and the presence of the ethyl ester group, which reduces its hydrophilic character compared to the corresponding carboxylic acid. The polar pyrimidine ring and hydroxyl group provide some water-solubility characteristics, but the overall lipophilic nature of the molecule limits extensive aqueous dissolution.

Spectroscopic Characterization

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for ethyl 6-hydroxypyrimidine-4-carboxylate. While specific NMR data for this exact compound are not extensively documented in the available literature, analysis of closely related pyrimidine derivatives provides insight into expected spectral characteristics.

¹H NMR Analysis: The ethyl ester group typically exhibits characteristic signals including a triplet for the methyl group (CH₃) at approximately 1.1-1.2 ppm with a coupling constant of 7.0-7.2 Hz, and a quartet for the methylene group (OCH₂) at approximately 4.0-4.1 ppm [6]. The pyrimidine ring protons are expected to appear in the aromatic region, with the proton at position 5 likely appearing as a singlet around 7.5-8.0 ppm.

¹³C NMR Analysis: The carbon-13 spectrum would display characteristic signals for the ethyl ester carbons, typically showing the methyl carbon around 13-14 ppm and the methylene carbon around 59-60 ppm [6]. The carbonyl carbon of the ester group typically appears around 165-170 ppm, while the pyrimidine ring carbons appear in the aromatic region between 100-160 ppm.

IR Spectroscopy Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in ethyl 6-hydroxypyrimidine-4-carboxylate. The compound's IR spectrum exhibits several characteristic absorption bands that confirm its structural features.

Hydroxyl Group Vibrations: The hydroxyl group at position 6 produces a broad absorption band in the region of 3100-3700 cm⁻¹ [8]. This O-H stretching vibration may appear as a broad peak due to hydrogen bonding interactions, particularly in the solid state or concentrated solutions.

Carbonyl Stretching: The ester carbonyl group exhibits a strong absorption band around 1700-1750 cm⁻¹ [6]. This C=O stretching vibration is characteristic of aliphatic esters and appears as a sharp, intense peak in the IR spectrum.

Aromatic Ring Vibrations: The pyrimidine ring system produces characteristic aromatic C=C and C=N stretching vibrations in the region of 1400-1650 cm⁻¹ [6]. These bands may overlap with other functional group vibrations but provide confirmation of the aromatic heterocyclic structure.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group appear in the region of 2850-3000 cm⁻¹ [6], while aromatic C-H stretching from the pyrimidine ring appears around 3000-3100 cm⁻¹.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for ethyl 6-hydroxypyrimidine-4-carboxylate appears at m/z 168 [M]⁺, corresponding to the molecular weight of 168.15 g/mol [1] [4].

Base Peak and Primary Fragmentations: The fragmentation pattern typically involves the loss of the ethyl ester group through α-cleavage adjacent to the carbonyl group [9]. This fragmentation produces a significant peak at m/z 140 corresponding to [M-28]⁺ (loss of CO) or [M-45]⁺ (loss of OC₂H₅).

Secondary Fragmentations: Further fragmentation of the pyrimidine ring system can occur, potentially producing characteristic ions at lower m/z values. The loss of carbon dioxide (CO₂) from the carboxyl group may produce a fragment at m/z 124 [M-44]⁺.

Characteristic Ions: The pyrimidine ring system may produce characteristic fragment ions that are diagnostic for this class of compounds. These fragments help confirm the heterocyclic structure and can be used for structural elucidation in unknown samples.

Crystallographic Studies

Crystallographic analysis of ethyl 6-hydroxypyrimidine-4-carboxylate provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements. While specific crystallographic data for this exact compound are not extensively documented in the available literature, structural studies of closely related pyrimidine derivatives provide valuable insights into expected crystallographic parameters.

Crystal System and Space Group: Related pyrimidine carboxylate esters typically crystallize in common space groups such as monoclinic or triclinic systems [10] [11] [12]. The crystal packing is often influenced by hydrogen bonding interactions involving the hydroxyl group and ester functionality.

Unit Cell Parameters: Crystallographic studies of similar compounds show unit cell parameters that reflect the molecular dimensions and packing efficiency. For example, related pyrimidine derivatives exhibit unit cell volumes ranging from 900-4200 ų depending on the specific substitution pattern and crystal packing [11] [12].

Molecular Geometry: The pyrimidine ring typically adopts a planar configuration with standard aromatic bond lengths and angles. The ethyl ester group usually adopts an extended conformation that minimizes steric interactions with the heterocyclic ring system.

Hydrogen Bonding Patterns: The hydroxyl group at position 6 participates in intermolecular hydrogen bonding interactions that influence crystal packing stability [12]. These hydrogen bonds often form chains or networks that contribute to the overall crystal structure organization.

Thermal Parameters: Crystallographic analysis provides information about atomic displacement parameters that reflect the thermal motion of atoms within the crystal lattice. This information is valuable for understanding the molecular dynamics and stability of the compound in the solid state.

Electronic Structure and Electron Distribution

Ethyl 6-hydroxypyrimidine-4-carboxylate represents a fascinating example of aromatic heterocyclic chemistry, where the pyrimidine core provides a foundation for understanding electron distribution patterns in nitrogen-containing aromatic systems [2] [3]. The compound features a six-membered heterocyclic ring with nitrogen atoms positioned at the 1 and 3 positions, creating a structural framework that significantly influences electronic properties through inductive and mesomeric effects [3] [4].

The electronic structure is characterized by sp²-hybridized carbon and nitrogen atoms within the pyrimidine ring, each contributing to a delocalized π-electron system [3] [5]. The fundamental electronic configuration follows the principle that all six ring atoms possess p orbitals perpendicular to the molecular plane, with each orbital containing one π electron, resulting in a total of six π electrons that satisfy Hückel's aromatic criteria [3] [6]. This electron count aligns with the 4n+2 rule where n=1, confirming the aromatic character of the pyrimidine nucleus [6] [5].

Table 2: Molecular Properties of Ethyl 6-hydroxypyrimidine-4-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 223788-14-5 |

| Density | 1.33 g/cm³ |

| LogP | -0.05340 |

| IUPAC Name | ethyl 6-oxo-1H-pyrimidine-4-carboxylate |

| Canonical SMILES | CCOC(=O)C1=CC(=O)NC=N1 |

The nitrogen atoms within the pyrimidine ring exhibit distinct electronic environments compared to carbon atoms in benzene [3] [7]. Each nitrogen atom contains a lone pair of electrons that resides in an sp² hybrid orbital lying in the plane of the ring [3] [5]. These lone pair electrons are crucial as they do not participate in the aromatic π-system, remaining localized and available for protonation or coordination reactions [3] [8]. This characteristic distinguishes pyrimidine from pyrrole-type heterocycles where nitrogen lone pairs contribute to aromaticity [4] [8].

The electron distribution analysis reveals that pyrimidine derivatives are electron-deficient compared to benzene due to the electronegativity difference between nitrogen and carbon [7] [4]. The nitrogen atoms withdraw electron density from the ring through both inductive and mesomeric effects, creating regions of reduced π-electron density at specific carbon positions [9] [7]. This electron withdrawal pattern significantly influences the chemical reactivity, making pyrimidine derivatives more susceptible to nucleophilic attack and less reactive toward electrophilic substitution [9] [10].

Table 3: Electronic Structure Characteristics of Pyrimidine Ring System

| Characteristic | Description |

|---|---|

| Ring System | Six-membered heterocycle |

| Electron Count | 6 π electrons |

| Hybridization | sp² hybridized atoms |

| Aromaticity | Aromatic (Hückel 4n+2 rule) |

| Nitrogen Positions | Positions 1 and 3 |

| Lone Pair Location | sp² orbital (non-participating) |

| π-System | Continuous p orbital overlap |

Aromaticity and Resonance Behavior

The aromaticity of ethyl 6-hydroxypyrimidine-4-carboxylate emerges from the fundamental structural requirements that include planarity, cyclic conjugation, and adherence to Hückel's rule [6] [11]. The pyrimidine ring system maintains excellent planarity with root mean square deviations typically below 0.05 Å, ensuring optimal p orbital overlap necessary for π-electron delocalization [12] [11].

Computational studies using various aromaticity indices demonstrate that pyrimidine derivatives exhibit substantial aromatic character, although with reduced stabilization energy compared to benzene [12] [7]. The HOMED (Harmonic Oscillator Model of Aromaticity based on Electron Delocalization) indices for pyrimidine fragments typically range from 0.936 to 0.996, indicating significant electron delocalization [12]. These values reflect the geometric consequences of electron delocalization and confirm the aromatic nature of the heterocyclic system [12] [13].

The resonance behavior in ethyl 6-hydroxypyrimidine-4-carboxylate involves multiple canonical structures that contribute to the overall electronic distribution [11] [14]. The primary resonance forms include charge separation structures where positive charge develops on nitrogen atoms while negative charge localizes on carbon positions [7] [11]. This charge distribution pattern explains the meta-directing behavior observed in electrophilic aromatic substitution reactions, as the nitrogen atoms deactivate ortho and para positions through electron withdrawal [9] [10].

The aromatic stabilization energy of pyrimidine has been calculated using various homodesmotic reaction schemes, with values ranging from approximately 113 to 128 kJ/mol [13] [5]. These energies, while substantial, remain lower than benzene's stabilization energy of 151 kJ/mol, reflecting the perturbation introduced by nitrogen heteroatoms [13] [5]. The reduced aromaticity correlates with increased reactivity toward nucleophilic substitution and altered electronic properties [13] [15].

Nucleus-Independent Chemical Shift (NICS) calculations provide additional evidence for aromaticity in pyrimidine derivatives [12] [13]. NICS values typically range from -8 to -10 ppm for the pyrimidine ring, confirming significant magnetic shielding consistent with aromatic character [13]. These values support the presence of a diatropic ring current that circulates above and below the molecular plane, a hallmark of aromatic systems [12] [13].

Computational Modeling

Contemporary computational modeling of ethyl 6-hydroxypyrimidine-4-carboxylate relies heavily on Density Functional Theory (DFT) methodologies, which have proven exceptionally effective for studying heterocyclic aromatic systems [16] [17] [18]. The most widely employed functional is B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) [18] [19] [20], which provides an excellent balance between computational efficiency and accuracy for organic molecules containing heteroatoms [21] [22] [23].

Systematic basis set studies have established that 6-311++G(d,p) and 6-311+G basis sets deliver optimal performance for pyrimidine derivatives [16] [19] [21]. These basis sets incorporate diffuse functions essential for accurately describing lone pair electrons on nitrogen atoms and polarization functions that capture orbital hybridization effects [21] [23]. Comparative studies demonstrate that B3LYP/6-311++G(d,p) calculations yield geometric parameters within 0.01 Å of experimental values and vibrational frequencies accurate to within 50 cm⁻¹ after appropriate scaling [21] [24].

Table 1: Computational Parameters for Pyrimidine Derivative DFT Calculations

| DFT Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| B3LYP | 6-31G(d,p) | -6.26 | -0.88 | 5.38 | 3.45 |

| B3LYP | 6-311++G(d,p) | -6.34 | -0.92 | 5.42 | 3.52 |

| B3LYP | 6-311+G** | -6.31 | -0.90 | 5.41 | 3.48 |

| PW91 | 6-31G(d,p) | -5.98 | -0.72 | 5.26 | 3.28 |

| BLYP | 6-31G(d,p) | -5.84 | -0.68 | 5.16 | 3.21 |

| B3PW91 | 6-311++G(d,p) | -6.42 | -0.94 | 5.48 | 3.58 |

Molecular dynamics simulations combined with quantum mechanical calculations provide insights into conformational flexibility and solvent effects [25] [26]. These hybrid approaches demonstrate that ethyl 6-hydroxypyrimidine-4-carboxylate maintains its planar pyrimidine core geometry across various solvent environments, while the ethyl ester substituent exhibits restricted rotation around the C-O bond [25] [26]. Solvatochromic studies using time-dependent DFT reveal that polar solvents stabilize excited states through specific hydrogen bonding interactions with the hydroxyl group [25] [26].

Thermodynamic property calculations at the DFT level provide comprehensive data including heat capacities, entropies, and Gibbs free energies as functions of temperature [19] [27] [28]. These calculations assume the rigid rotor-harmonic oscillator approximation and utilize scaled vibrational frequencies to account for anharmonicity effects [24] [28]. The resulting thermodynamic functions prove essential for understanding reaction feasibility and equilibrium positions in synthetic applications [19] [28].

Quantum Chemical Calculations

Quantum chemical investigations of ethyl 6-hydroxypyrimidine-4-carboxylate focus extensively on frontier molecular orbital analysis, which provides fundamental insights into chemical reactivity and electronic transitions [16] [17] [29]. The Highest Occupied Molecular Orbital (HOMO) typically localizes on the pyrimidine ring with significant contributions from nitrogen lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) exhibits π* character distributed across the aromatic system [16] [30] [31].

HOMO-LUMO energy gap calculations reveal values ranging from 5.16 to 5.48 eV depending on the computational method employed [32] [31] [33]. These relatively large energy gaps indicate chemical hardness and kinetic stability, suggesting low reactivity under ambient conditions [32] [33]. The substantial energy separation between frontier orbitals correlates with observed thermal stability and resistance to oxidative degradation [30] [32].

Molecular Electrostatic Potential (MEP) surfaces provide three-dimensional visualization of charge distribution and identify regions susceptible to electrophilic or nucleophilic attack [29] [34] [30]. These calculations reveal that the most electronegative regions concentrate around nitrogen atoms and the carbonyl oxygen, while electropositive regions appear near hydrogen atoms attached to carbon [29] [30]. The MEP analysis guides synthetic strategy development by predicting preferred reaction sites [34] [30].

Natural Bond Orbital (NBO) analysis elucidates electron delocalization patterns and hyperconjugative interactions within the molecular framework [35] [34]. Second-order perturbation theory calculations quantify stabilization energies arising from σ→σ* and π→π* interactions, with typical values ranging from 8 to 25 kJ/mol for significant orbital interactions [35] [32]. These analyses reveal that the strongest stabilizing interactions involve electron donation from nitrogen lone pairs to adjacent π* orbitals [35] [34].

Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of chemical behavior [17] [27] [30]. The electronegativity (χ), chemical hardness (η), chemical softness (S), and global electrophilicity index (ω) offer predictive capabilities for reaction mechanisms and selectivity [27] [30] [32]. For ethyl 6-hydroxypyrimidine-4-carboxylate, these descriptors indicate moderate electrophilicity consistent with heterocyclic aromatic systems containing electron-withdrawing nitrogen atoms [30] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant